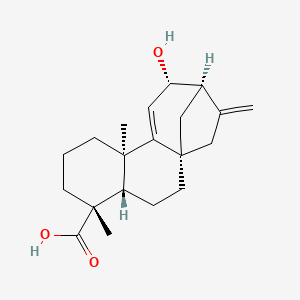

12alpha-Hydroxygrandiflorenic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

12alpha-Hydroxygrandiflorenic acid: is a natural product derived from the plant genus Wedelia, which belongs to the Asteraceae family . This compound is known for its unique structure and potential biological activities, making it a subject of interest in various scientific research fields.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The primary method for obtaining 12alpha-Hydroxygrandiflorenic acid involves the biotransformation of grandiflorenic acid using the permeabilized fungus Fusarium graminearum . The biotransformation process yields the hydroxylation derivative, which is then isolated using column chromatography. The structure of the isolated product is confirmed through mass spectrometry and nuclear magnetic resonance analysis .

Industrial Production Methods: Currently, there is limited information on the large-scale industrial production of this compound. Most of the available data focuses on laboratory-scale synthesis and isolation from natural sources.

Analyse Des Réactions Chimiques

Types of Reactions: 12alpha-Hydroxygrandiflorenic acid undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced derivatives.

Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common reagents include potassium permanganate and chromium trioxide.

Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.

Substitution: Common reagents include halogens and nucleophiles under various conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Applications De Recherche Scientifique

Biological Activities

Antimicrobial Properties

12alpha-Hydroxygrandiflorenic acid exhibits significant antimicrobial activity, making it a candidate for developing new antibiotics. The compound has shown effectiveness against various bacterial strains, including resistant pathogens. A study highlighted its role in the synthesis of platensimycin, an antibiotic effective against multidrug-resistant bacteria, demonstrating the compound's potential in combating infections caused by resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE) .

Anticancer Activity

Research indicates that diterpenes, including this compound, possess cytotoxic effects against cancer cell lines. These compounds can induce apoptosis and inhibit cell proliferation in various cancer types. Their mechanism often involves the modulation of signaling pathways related to cell survival and death .

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties. Diterpenes are known to influence inflammatory pathways, which can be beneficial in treating conditions characterized by chronic inflammation .

Agricultural Applications

Allelopathic Effects

this compound has been identified as an allelopathic agent, which means it can affect the growth of neighboring plants. Biotransformation processes involving fungi like Fusarium graminearum have been used to enhance its allelopathic properties, potentially leading to natural herbicides that can suppress weed growth without harming crops .

Plant Growth Regulation

The compound's ability to regulate plant growth has implications for agriculture. It may be utilized to enhance crop yields or improve resistance to pests and diseases through its phytotoxic activities .

Synthesis and Derivatives

Research into the biotransformation of this compound suggests that microbial processes can yield novel derivatives with enhanced biological activities. For instance, specific hydroxylation reactions facilitated by fungi have led to the discovery of new compounds with improved efficacy against pathogens . This approach not only diversifies the potential applications of the original compound but also aligns with sustainable practices in chemical production.

Case Study 1: Antibiotic Development

A notable case study involved the synthesis of platensimycin from grandiflorenic acid derivatives, showcasing the potential of this compound in developing new antibiotics. This research emphasizes the need for innovative approaches to tackle antibiotic resistance through natural product chemistry .

Case Study 2: Agricultural Biopesticides

Another study explored the use of this compound as a biopesticide. The allelopathic effects observed when applied to certain crops demonstrated a reduction in weed populations without negatively impacting crop health, highlighting its potential role in integrated pest management strategies .

Data Table: Summary of Applications

Mécanisme D'action

The precise mechanism of action of 12alpha-Hydroxygrandiflorenic acid is not fully understood. it is believed to exert its effects through interactions with specific molecular targets and pathways. For example, its anti-inflammatory properties may be mediated through the inhibition of pro-inflammatory cytokines and enzymes . Further research is needed to elucidate the exact molecular mechanisms involved.

Comparaison Avec Des Composés Similaires

Grandiflorenic acid: The precursor to 12alpha-Hydroxygrandiflorenic acid, known for its biological activities.

Other hydroxylated derivatives: Compounds with similar structures but different hydroxylation patterns.

Uniqueness: this compound is unique due to its specific hydroxylation pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Activité Biologique

12alpha-Hydroxygrandiflorenic acid is a naturally occurring diterpenoid compound primarily isolated from the plant Wedelia chinensis. This compound has garnered attention due to its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This article explores the biological activity of this compound, detailing its mechanisms of action, relevant case studies, and research findings.

This compound is characterized by a hydroxyl group at the 12th carbon position of the grandiflorenic acid structure. This specific hydroxylation contributes to its unique biological activities compared to its parent compound and other derivatives.

| Property | Details |

|---|---|

| Chemical Formula | C20H30O3 |

| CAS Number | 63768-17-2 |

| Molecular Weight | 318.45 g/mol |

| Source | Isolated from Wedelia chinensis |

The biological activity of this compound is believed to be mediated through various mechanisms:

- Anti-inflammatory Activity : It inhibits pro-inflammatory cytokines and enzymes, thereby reducing inflammation.

- Antimicrobial Effects : The compound exhibits activity against various pathogens, potentially through disruption of microbial cell membranes or inhibition of essential metabolic pathways.

- Anticancer Properties : Preliminary studies suggest that it may induce apoptosis in cancer cells and inhibit tumor growth by affecting signaling pathways involved in cell proliferation.

Case Studies

-

Biotransformation Studies :

A study demonstrated the biotransformation of grandiflorenic acid into this compound using the fungus Fusarium graminearum. After 72 hours of incubation, nearly complete conversion was achieved, highlighting the effectiveness of microbial transformation in producing bioactive compounds . -

Anticancer Activity :

In vitro tests showed that this compound can induce apoptosis in specific cancer cell lines. The mechanism involves the activation of caspases and modulation of Bcl-2 family proteins, leading to programmed cell death . -

Anti-inflammatory Effects :

Research indicated that this compound significantly reduces levels of inflammatory markers in animal models. For instance, it decreased TNF-alpha and IL-6 levels in mice subjected to inflammatory stimuli, suggesting a robust anti-inflammatory action .

Biological Activity Overview

Propriétés

IUPAC Name |

(1S,4S,5R,9R,12S,13R)-12-hydroxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadec-10-ene-5-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28O3/c1-12-10-20-8-5-15-18(2,6-4-7-19(15,3)17(22)23)16(20)9-14(21)13(12)11-20/h9,13-15,21H,1,4-8,10-11H2,2-3H3,(H,22,23)/t13-,14+,15+,18-,19-,20-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKLRBAUBANVECM-SUIOEDAWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCCC(C1CCC34C2=CC(C(C3)C(=C)C4)O)(C)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12CCC[C@@]([C@H]1CC[C@]34C2=C[C@@H]([C@H](C3)C(=C)C4)O)(C)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.